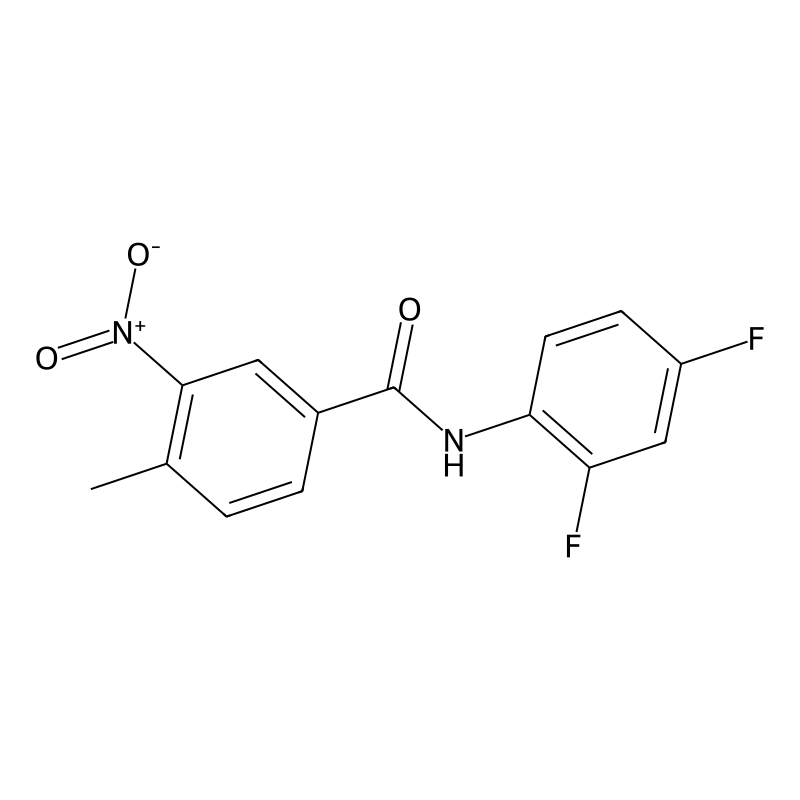

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide is a chemical compound characterized by the presence of a difluorophenyl group, a methyl group, and a nitro group attached to a benzamide structure. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and material science. The compound's structure contributes to its unique properties, making it a subject of interest in various fields of research.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

- Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

- Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include:

- Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Substitution Reagents: Halogens, sulfonyl chlorides .

The biological activity of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide has been explored in various studies. It has shown potential as an enzyme inhibitor and is used in research to understand protein-ligand interactions. The compound's unique structural features enhance its binding affinity to specific molecular targets, which may contribute to its effectiveness in modulating biochemical pathways .

The synthesis of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide typically involves several steps:

- Nitration: A precursor compound is nitrated to introduce the nitro group.

- Amide Formation: The resulting intermediate is reacted with 2,4-difluoroaniline or a similar compound under basic conditions to form the amide bond.

One common synthetic route includes the nitration of 4-methylacetanilide followed by hydrolysis to yield 4-methyl-3-nitroaniline. This intermediate is then reacted with 2,4-difluorobenzoyl chloride under basic conditions .

N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide has several notable applications:

- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors.

- Material Science: The compound's electronic properties make it useful in developing advanced materials such as organic semiconductors.

- Agricultural Chemistry: It is employed in synthesizing agrochemicals and specialty chemicals .

Studies have indicated that N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide interacts with various biological targets. Its mechanism of action often involves binding to enzymes or receptors, potentially inhibiting their activity by forming stable complexes with their active sites. This interaction can alter biochemical pathways and provide insights into enzyme inhibition mechanisms .

Several compounds share structural similarities with N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide. Below are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3,4-difluorophenyl)-2-methyl-3-nitrobenzamide | Contains a 3,4-difluorophenyl group | Increased solubility in organic solvents |

| N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide | Contains a chlorophenyl group | Exhibits different reactivity patterns due to chlorine's electronegativity |

| N-(2-fluorophenyl)-4-methyl-3-nitrobenzamide | Contains a fluorophenyl group | Potentially different biological activity due to fluorine substitution |

The uniqueness of N-(2,4-difluorophenyl)-4-methyl-3-nitrobenzamide lies in its specific combination of fluorine substituents and the arrangement of functional groups that influence its chemical reactivity and biological interactions .